molecular formula C8H6BrClO3 B1269143 2-(2-Bromo-4-chlorophenoxy)acetic acid CAS No. 77228-66-1

2-(2-Bromo-4-chlorophenoxy)acetic acid

Cat. No.: B1269143
CAS No.: 77228-66-1
M. Wt: 265.49 g/mol
InChI Key: IQFPVGBBDOCAMI-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chlorophenoxy)acetic acid is an organic compound with the molecular formula C8H6BrClO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with bromine and chlorine atoms

Scientific Research Applications

2-(2-Bromo-4-chlorophenoxy)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to plant growth regulation and herbicide development.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

The safety information for “2-(2-Bromo-4-chlorophenoxy)acetic acid” indicates that it is an irritant . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-4-chlorophenoxy)acetic acid typically involves the reaction of 2-bromo-4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the carboxylic acid group is converted to other functional groups such as aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenoxyacetic acid derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chlorophenoxy)acetic acid involves its interaction with specific molecular targets. In biological systems, it may act as a plant growth regulator by mimicking natural auxins, which are hormones that regulate plant growth and development. The compound binds to auxin receptors, triggering a cascade of signaling pathways that result in various physiological responses.

Comparison with Similar Compounds

  • 2-(4-Bromo-2-chlorophenoxy)acetic acid
  • 2-Bromo-4-chloroacetophenone
  • (2-{[(4-Bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy)acetic acid

Comparison:

  • 2-(2-Bromo-4-chlorophenoxy)acetic acid vs. 2-(4-Bromo-2-chlorophenoxy)acetic acid: Both compounds have similar structures but differ in the position of the bromine and chlorine atoms on the phenyl ring. This difference can affect their reactivity and biological activity.
  • This compound vs. 2-Bromo-4-chloroacetophenone: While both compounds contain bromine and chlorine substituents, 2-Bromo-4-chloroacetophenone has a ketone functional group instead of a carboxylic acid group, leading to different chemical properties and applications.
  • This compound vs. (2-{[(4-Bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy)acetic acid: The latter compound contains additional functional groups, including an amino and carbonyl group, which can significantly alter its chemical behavior and potential applications.

Properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO3/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFPVGBBDOCAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352621
Record name 2-(2-bromo-4-chlorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77228-66-1
Record name 2-(2-bromo-4-chlorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
CC(C)(C)C(Oc1ccc(Cl)cc1Br)C(=O)[O-]
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Synthesis routes and methods II

Procedure details

A cooled (0° C.) solution of tert-butyl(2-bromo-4-chlorophenoxy)acetate (1.00 g; 3.11 mmol) in DCM (22 mL) was treated with trifluoroacetic acid (2.38 mL; 31.1 mmol). The reaction mixture was stirred at room temperature for 5 hours, the solvents were removed under vacuum to give the title compound (825 mg, quant.).
Quantity
1 g
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22 mL
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2.38 mL
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reactant
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